molecular formula C9H13NO2S B052370 Ethyl 2-amino-5-ethylthiophene-3-carboxylate CAS No. 4507-13-5

Ethyl 2-amino-5-ethylthiophene-3-carboxylate

Cat. No. B052370
CAS RN: 4507-13-5
M. Wt: 199.27 g/mol
InChI Key: WJZCEFNVWQJNQI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-ethylthiophene-3-carboxylate is a chemical compound with the empirical formula C9H13NO2S . Its molecular weight is 199.27 g/mol . The compound is solid in form .


Molecular Structure Analysis

The InChI string of Ethyl 2-amino-5-ethylthiophene-3-carboxylate is InChI=1S/C9H13NO2S/c1-3-6-5-7 (8 (10)13-6)9 (11)12-4-2/h5H,3-4,10H2,1-2H3 . Its canonical SMILES string is CCC1=CC (=C (S1)N)C (=O)OCC .


Physical And Chemical Properties Analysis

Ethyl 2-amino-5-ethylthiophene-3-carboxylate has a molecular weight of 199.27 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

Chemical Research

“Ethyl 2-amino-5-ethylthiophene-3-carboxylate” is a chemical compound with the empirical formula C9H13NO2S . It is used in chemical research, particularly in the synthesis of various thiophene derivatives .

Antimicrobial Applications

Thiophene derivatives, including those synthesized from “Ethyl 2-amino-5-ethylthiophene-3-carboxylate”, have shown promising antimicrobial activity. For instance, some compounds have demonstrated potent antibacterial activity against Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Salmonella typhi .

Antifungal Applications

In addition to antibacterial properties, certain thiophene derivatives have also exhibited antifungal activity. They have been found effective against Candida albicans and Aspergillus niger .

Antioxidant Activity

Some thiophene derivatives synthesized from “Ethyl 2-amino-5-ethylthiophene-3-carboxylate” have shown excellent antioxidant activity. This makes them potential candidates for the development of new antioxidant drugs .

Anticorrosion Applications

Thiophene derivatives have also been studied for their anticorrosion properties. Certain compounds have shown high anticorrosion efficiency, making them useful in materials science and engineering applications .

Anticancer Activity

Thiophene derivatives have been evaluated for their antiproliferative activity against human lung cancer cell line (A-549). Some compounds have shown effective cytotoxic activity, indicating their potential use in cancer treatment .

Mechanism of Action

properties

IUPAC Name

ethyl 2-amino-5-ethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-3-6-5-7(8(10)13-6)9(11)12-4-2/h5H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZCEFNVWQJNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196373
Record name Ethyl 2-amino-5-ethyl-3-thenoate
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Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-ethylthiophene-3-carboxylate

CAS RN

4507-13-5
Record name Ethyl 2-amino-5-ethylthiophene-3-carboxylate
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Record name Ethyl 2-amino-5-ethyl-3-thenoate
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Record name 4507-13-5
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Record name Ethyl 2-amino-5-ethyl-3-thenoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Ethyl 2-amino-5-ethylthiophene-3-carboxylate in the study?

A1: Ethyl 2-amino-5-ethylthiophene-3-carboxylate serves as a crucial starting material in the synthesis of novel thieno[2,3-d]pyrimidine derivatives. [] The study focuses on exploring the synthesis and biological activity of these derivatives as potential herbicides.

Q2: What are the key structural features of the synthesized compounds derived from Ethyl 2-amino-5-ethylthiophene-3-carboxylate, and how were they confirmed?

A2: The synthesized compounds derived from Ethyl 2-amino-5-ethylthiophene-3-carboxylate exhibit a core thieno[2,3-d]pyrimidine structure. Various substitutions were introduced at specific positions of this core structure. The study confirms the structures of these compounds using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), Electron Ionization Mass Spectrometry (EI-MS), and elemental analysis. []

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